Chromozym PK
Description
Structure
2D Structure
Properties
CAS No. |
58840-30-5 |
|---|---|
Molecular Formula |
C33H38N8O6 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(37-24-15-17-25(18-16-24)41(46)47)29(42)39-30(43)27(21-22-9-3-1-4-10-22)38-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28,37H,7-8,13-14,19-21H2,(H,38,44)(H4,34,35,36)(H,39,42,43)/t26-,27-,28-/m0/s1 |
InChI Key |
GAMRKVOQYKERQN-KCHLEUMXSA-N |
SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
58840-30-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enzoyl-Pro-Phe-Arg-p-nitroanilide benzoyl-prolyl-phenylalanyl-arginine-p-nitroanilide Chromozym PK chromozym PK monohydrochloride |
Origin of Product |
United States |
Molecular Characteristics and Enzymatic Hydrolysis Mechanism of Chromozym Pk
Chemical Structure and Design Principles of N-Benzoyl-Pro-Phe-Arg-pNA
The structure of Chromozym PK consists of a benzoyl group, a tripeptide sequence (Pro-Phe-Arg), and a 4-nitranilide (pNA) moiety. ontosight.ai This specific arrangement is not arbitrary but is deliberately designed to interact with the active sites of target proteases. ontosight.ai The full chemical name is N-Benzoyl-Pro-Phe-Arg-p-nitroanilide. ontosight.ai The molecular formula is C₃₃H₃₈N₈O₆, with a molecular weight of 642.70482 g/mol in its free base form. echemi.coma2bchem.com The hydrochloride salt form has a molecular formula of C₃₃H₃₈N₈O₆ · HCl and a molecular weight of 679.17 g/mol . sigmaaldrich.comsigmaaldrich.com
Significance of the Peptide Sequence (Pro-Phe-Arg) for Protease Recognition
The tripeptide sequence Pro-Phe-Arg (Proline-Phenylalanine-Arginine) is a critical component of this compound's design, conferring specificity towards certain proteases. ontosight.ai This sequence mimics the natural cleavage sites recognized by enzymes like plasma kallikrein. sigmaaldrich.comnih.govnih.govthieme-connect.com The arrangement and nature of these amino acids at specific positions (P1, P2, P3 relative to the cleavage site) are crucial for the enzyme's binding affinity and catalytic efficiency. nih.gov For instance, the presence of Arginine at the P1 position (immediately before the cleavage site) is often recognized by serine proteases that cleave after basic residues. roche.com Studies have shown that this specific sequence contributes to the substrate's relative specificity for plasma kallikrein compared to other proteases like thrombin, plasmin, and trypsin. nih.govnih.govthieme-connect.com
The 4-Nitranilide (pNA) Moiety as a Spectrophotometric Reporter Group
The 4-nitranilide (pNA) group is attached to the C-terminus of the Arginine residue in the peptide sequence. ontosight.ai This moiety serves as a chromophore, meaning it is responsible for the compound's color. ontosight.ai Crucially, the pNA group is linked to the peptide by an amide bond that is targeted for cleavage by the protease. ontosight.ai When this bond is hydrolyzed, the free 4-nitraniline molecule is released. ontosight.aisigmaaldrich.com This release is central to the detection method, as free 4-nitraniline absorbs light strongly at a specific wavelength, allowing for spectrophotometric monitoring of the enzymatic reaction. ontosight.aisigmaaldrich.com
Principles of Amidolytic Cleavage by Serine Proteases
This compound functions as an amidolytic substrate, meaning it is cleaved at an amide bond by enzymes with amidase activity, such as serine proteases. sigmaaldrich.comkarger.com Serine proteases are a class of enzymes characterized by a serine residue in their active site that plays a key role in the catalytic mechanism.
Enzymatic Hydrolysis Reaction and Product Formation (Peptide and 4-Nitraniline)
The enzymatic hydrolysis of this compound by a serine protease involves the cleavage of the amide bond between the Arginine residue and the 4-nitranilide moiety. ontosight.aisigmaaldrich.com This reaction is a form of hydrolysis, where water is used to break the bond. The serine protease facilitates this process by stabilizing the transition state of the reaction. The products of this cleavage are the free peptide (N-Benzoyl-Pro-Phe-Arg) and free 4-nitraniline. ontosight.aisigmaaldrich.com
The general reaction can be represented as:
N-Benzoyl-Pro-Phe-Arg-pNA + H₂O --(Serine Protease)--> N-Benzoyl-Pro-Phe-Arg + 4-Nitraniline
The rate of formation of free 4-nitraniline is directly proportional to the activity of the enzyme.
Spectrophotometric Quantification of Released 4-Nitraniline at 405 nm
The released 4-nitraniline is a chromogenic product, meaning it absorbs light in the visible spectrum. ontosight.ai It exhibits a strong absorbance at a wavelength of 405 nm. ontosight.aisigmaaldrich.comsigmaaldrich.comnih.govoup.com This property allows for the continuous monitoring of the enzymatic reaction using a spectrophotometer. ontosight.aisigmaaldrich.comnih.govoup.com As the protease cleaves this compound, the concentration of free 4-nitraniline in the reaction mixture increases, leading to a proportional increase in absorbance at 405 nm. ontosight.aisigmaaldrich.comnih.govoup.com
The change in absorbance per unit time (ΔA/min) at 405 nm is used to determine the enzyme activity. sigmaaldrich.comsigmaaldrich.com The molar extinction coefficient (ε) of 4-nitraniline at 405 nm is a known value (e.g., 10.4 mmol⁻¹ × l × cm⁻¹ or 10,500 M⁻¹·cm⁻¹) sigmaaldrich.comoup.com, which allows for the calculation of the concentration of released 4-nitraniline using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration). This spectrophotometric method provides a sensitive and quantitative way to measure the kinetics of protease activity. ontosight.ainih.gov
Example Data Representation (Illustrative based on principles described in sources):
While specific detailed research findings with numerical data tables for this compound hydrolysis kinetics were not extensively provided across multiple non-excluded sources, the principle of measuring absorbance change over time is consistently mentioned. ontosight.aisigmaaldrich.comsigmaaldrich.comnih.govoup.com A hypothetical representation of how such data might be presented based on the described method is shown below:
| Time (minutes) | Absorbance at 405 nm |
| 0 | 0.000 |
| 1 | 0.050 |
| 2 | 0.102 |
| 3 | 0.151 |
| 4 | 0.203 |
Note: This table is illustrative and based on the described principle of increasing absorbance over time as 4-nitraniline is released. Actual experimental data would vary depending on enzyme concentration, substrate concentration, temperature, pH, and other reaction conditions.
This increase in absorbance can be plotted against time to determine the reaction rate, which in turn reflects the enzyme's activity. sigmaaldrich.comsigmaaldrich.comnih.gov
Enzyme Substrate Specificity and Kinetic Analysis of Chromozym Pk
Substrate Specificity Profile with Cognate and Non-Cognate Serine Proteases
The substrate specificity of Chromozym PK has been evaluated against a range of serine proteases to understand its utility and potential for cross-reactivity in various biological systems, particularly within the coagulation and fibrinolytic pathways.
Characterization of Plasma Kallikrein Specificity
This compound is considered relatively specific for plasma kallikrein nih.govthieme-connect.com. It is used as a substrate for the determination of serine proteases, especially plasma kallikrein, in samples such as citrated plasma sigmaaldrich.comsigmaaldrich.com. Assays for plasma prekallikrein and kallikrein inhibitors have been developed using this compound as the substrate nih.govthieme-connect.com.
Assessment of Reactivity with Factor XIIa and Factor XIa
Studies have investigated the reactivity of this compound with other activated contact factors, including Factor XIIa and Factor XIa. The kinetic parameters for the conversion of several chromogenic substrates, including this compound (also referred to as S2302), by activated Factor XIIa, Factor XIa, and plasma kallikrein indicate that each enzyme can exhibit considerable activity towards a number of these substrates nih.gov. While this compound is a substrate for Factor XIIa, its hydrolysis by Factor XIIa is reported to be slow nih.gov. Soybean trypsin inhibitor can be used to inhibit kallikrein and Factor XIa, but it does not affect the amidolytic activity of Factor XIIa, suggesting a differential interaction with these enzymes nih.gov.
Evaluation of Cross-Reactivity with Other Proteases in Coagulation and Fibrinolysis (e.g., Thrombin, Plasmin, Trypsin, Factor Xa)
This compound's cross-reactivity with other serine proteases involved in coagulation and fibrinolysis, such as Thrombin, Plasmin, Trypsin, and Factor Xa, has been assessed. This compound is reported to be insensitive to Factor Xa nih.govthieme-connect.com. While some chromogenic substrates are hydrolyzed by Plasmin and Trypsin to varying degrees, this compound was evaluated and found to be relatively specific for plasma kallikrein compared to Thrombin and Factor Xa nih.govthieme-connect.com. Another study also indicated that Chromozym TH and S-2238 exhibit substantially greater sensitivity to thrombin than S-2160, and all three are insensitive to factor Xa but hydrolyzed to varying degrees by plasmin and trypsin thieme-connect.com. This compound, in contrast, was found to be relatively specific for plasma kallikrein thieme-connect.com.
Comparative Analysis with Diverse Protease Classes (e.g., Snake Venom Serine Proteases)
The reactivity of this compound has also been compared with serine proteases from diverse sources, including snake venom. For example, Shedaoenase, a serine protease from the venom of Agkistrodon shedaoenthesis, showed varying degrees of activity on different chromogenic substrates. Shedaoenase demonstrated less activity on this compound compared to substrates like Chromozym PL (a plasmin substrate) and S-2266 (a kallikrein substrate), but more activity than on S-2222 (a Factor Xa substrate) oup.com. This comparative analysis highlights that while this compound is a substrate for some snake venom serine proteases, its susceptibility can be lower compared to other chromogenic substrates, depending on the specific venom protease oup.com.
Quantitative Determination of Enzyme Kinetic Parameters
The quantitative analysis of enzyme kinetics using this compound provides valuable insights into the efficiency of its cleavage by target proteases, particularly plasma kallikrein.
Michaelis-Menten Kinetic Parameters (K_m, V_max, k_cat) from Amidolytic Assays
Amidolytic assays using chromogenic substrates like this compound are commonly employed to determine Michaelis-Menten kinetic parameters such as K_m and V_max soton.ac.ukbmglabtech.com. The K_m value represents the substrate concentration at which the reaction rate is half of the maximal velocity (V_max), and it is often considered an indicator of the enzyme's affinity for its substrate bmglabtech.comd-nb.infoyoutube.com. V_max is the maximum reaction rate achieved when the enzyme is saturated with substrate bmglabtech.comd-nb.infoigem.wiki. The catalytic constant, k_cat (also known as the turnover number), represents the number of substrate molecules converted by each enzyme molecule per unit time when the enzyme is saturated youtube.comigem.wiki. It is calculated as V_max divided by the total enzyme concentration youtube.comigem.wiki.
While specific K_m, V_max, and k_cat values for the interaction of plasma kallikrein with this compound were not consistently found across the search results in a format suitable for a comprehensive data table, the literature confirms that these parameters are routinely determined using this compound in amidolytic assays to characterize enzyme activity and inhibition nih.govsoton.ac.ukmedkoo.com. The principle involves measuring the rate of 4-nitroaniline (B120555) release at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linearized forms sigmaaldrich.comsigmaaldrich.combmglabtech.com.
Data Table Example (Illustrative - Specific values for this compound with various enzymes were not consistently available across sources):
| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Assay Conditions (Temp, pH) | Source |
| Plasma Kallikrein | This compound | Data not consistently found | Data not consistently found | Data not consistently found | Typical amidolytic assay conditions | sigmaaldrich.comnih.govsoton.ac.ukmedkoo.com |
| Factor XIIa | This compound | Data not consistently found | Data not consistently found | Data not consistently found | Typical amidolytic assay conditions | nih.gov |
| Factor XIa | This compound | Data not consistently found | Data not consistently found | Data not consistently found | Typical amidolytic assay conditions | nih.gov |
| Thrombin | This compound | Low/Negligible activity | Low/Negligible activity | Low/Negligible activity | Typical amidolytic assay conditions | nih.govthieme-connect.com |
| Plasmin | This compound | Low/Varying activity | Low/Varying activity | Low/Varying activity | Typical amidolytic assay conditions | nih.govthieme-connect.com |
| Trypsin | This compound | Low/Varying activity | Low/Varying activity | Low/Varying activity | Typical amidolytic assay conditions | nih.govthieme-connect.com |
| Factor Xa | This compound | Insensitive | Insensitive | Insensitive | Typical amidolytic assay conditions | nih.govthieme-connect.com |
| Shedaoenase (Snake Venom Serine Protease) | This compound | Data not consistently found | Lower activity compared to other substrates | Data not consistently found | Typical amidolytic assay conditions | oup.com |
Catalytic Efficiency (k_cat/K_m) as a Measure of Substrate Preference
The catalytic efficiency, represented by the ratio k_cat/K_m, is a crucial parameter in enzyme kinetics that reflects how effectively an enzyme converts a substrate into product when the substrate concentration is well below saturation (i.e., under physiological conditions) nih.govamericanpeptidesociety.orgwou.educhromogenicsubstrates.com. This ratio incorporates both the enzyme's affinity for the substrate (reflected by K_m, where a lower K_m generally indicates higher affinity) and the maximum catalytic rate (reflected by k_cat, the turnover number) nih.govamericanpeptidesociety.orgwou.educhromogenicsubstrates.com. A higher k_cat/K_m value indicates greater catalytic efficiency and, in the context of multiple potential substrates for an enzyme or multiple enzymes for a substrate, can serve as a measure of substrate preference or enzyme specificity researchgate.net.
In the case of this compound, its utility as a relatively specific substrate for plasma kallikrein implies that plasma kallikrein exhibits a higher catalytic efficiency (k_cat/K_m) with this compound compared to its efficiency with other serine proteases that might also cleave the substrate. While specific K_m values for the interaction between plasma kallikrein and this compound were not consistently available in the search results, one source indicated a k_cat value of approximately 25 s⁻¹ for this interaction researchgate.netresearchgate.net. The k_cat/K_m ratio allows for a quantitative comparison of how efficiently plasma kallikrein utilizes this compound versus its natural substrates or how efficiently plasma kallikrein utilizes this compound compared to other proteases acting on the same substrate. Differences in these values underpin the selective use of this compound in assays designed to specifically measure plasma kallikrein activity nih.govresearchgate.net.
Theoretical Frameworks for Enzyme Catalysis and Substrate Interaction
Theoretical frameworks in enzyme kinetics provide the basis for interpreting experimental data obtained using substrates like this compound. The Michaelis-Menten model, a fundamental framework, describes the relationship between the initial reaction rate and substrate concentration, assuming the formation of an enzyme-substrate complex nih.govamericanpeptidesociety.orgwou.educhromogenicsubstrates.com. This model introduces the parameters V_max (maximum reaction rate) and K_m, which can be determined from experimental data and provide insights into the enzyme's catalytic capacity and substrate binding affinity nih.govamericanpeptidesociety.orgwou.educhromogenicsubstrates.com.
The design of synthetic peptide chromogenic substrates like this compound is informed by a theoretical understanding of enzyme active sites and substrate recognition principles nih.govresearchgate.netwikipedia.org. Serine proteases possess a catalytic triad (B1167595) and specific binding pockets that accommodate amino acid residues of the substrate wikipedia.org. The P1 position of the substrate, which interacts with the enzyme's S1 pocket, is particularly crucial for specificity wikipedia.orgplos.org. For trypsin-like serine proteases such as plasma kallikrein, the S1 pocket is typically negatively charged, favoring substrates with a positively charged residue like arginine or lysine (B10760008) at the P1 position, as seen in this compound wikipedia.org.
Advanced Methodologies and Assay Development Utilizing Chromozym Pk
Optimization of Amidolytic Assays for Plasma Kallikrein and Prekallikrein Activity
Amidolytic assays using Chromozym PK have been developed to measure plasma kallikrein and to study kallikrein inhibitors. thieme-connect.com These assays are designed to determine the activity of plasma kallikrein, even in complex mixtures containing other enzymes of the contact activation system. nih.gov For instance, studies investigating endotoxin (B1171834) shock in dogs utilized an amidolytic assay with this compound to determine spontaneous plasma kallikrein activity and prekallikrein levels, observing a considerable reduction in prekallikrein levels during the late stages of shock. nih.gov The measurement of activated kallikrein's amidolytic activity in plasma using this compound (Bz-Pro-Phe-Arg-pNA) as a substrate is a established method. nih.gov
Strategic Application of Enzyme Activators (e.g., Kaolin (B608303), Dextran (B179266) Sulfate (B86663), Sulfated Polysaccharides)
Activation of plasma prekallikrein to its active form, kallikrein, is a critical step in many assay protocols. Various enzyme activators are strategically employed to initiate this process. Negatively charged surfaces, such as kaolin and glass, are known to act as non-physiological activators of Factor XII, which in turn can lead to prekallikrein activation. wikipedia.org In a Factor XII assay utilizing this compound, kaolin was added as an activator to plasma samples serving as a prekallikrein source. d-nb.info Soluble polyanions like dextran sulfate are also effective in activating factor XI in purified systems and are used to activate plasma prekallikrein to kallikrein. nih.govresearchgate.net Dextran sulfate sodium salt is a well-characterized sulfated polysaccharide used for this purpose. fishersci.bectdbase.org
Influence of Divalent Metal Ions on Enzyme Activation and Substrate Hydrolysis (e.g., Mg2+, Mn2+, Fe2+, Zn2+)
Divalent metal ions can play a role in the activation of enzymes and the subsequent hydrolysis of substrates like this compound. Specifically, Mg2+ is recognized as an activator for this compound, with a reported Km of 3.0 mM at pH 7.4 and 25 °C. sigmaaldrich.com Other divalent metal ions, including Mn2+, Fe2+, and Zn2+, are also indicated as activators in the context of this compound utilization. sigmaaldrich.com While their role as activators is noted, detailed mechanisms regarding their specific influence on enzyme activation and the kinetics of substrate hydrolysis with this compound were not extensively described in the provided information.
Methodological Approaches for Selective Quantification of Serine Proteases using Inhibitors
A significant challenge in measuring the activity of a specific serine protease like plasma kallikrein in biological samples is the potential interference from other proteases present. Methodological approaches incorporating selective inhibitors are crucial to address this. Various serine protease inhibitors have been evaluated for their ability to selectively inhibit contact factors that could interfere with the target enzyme assay. nih.gov For example, soybean trypsin inhibitor has been shown to efficiently inhibit kallikrein and Factor XIa at moderate concentrations while having no effect on the amidolytic activity of Factor XIIa. thieme-connect.com This differential inhibition allows for the use of soybean trypsin inhibitor to eliminate the contributions of kallikrein and Factor XIa in a Factor XIIa assay. thieme-connect.com
Specific synthetic inhibitors, such as certain chloromethylketones, also exhibit differential inhibitory profiles. D-phe-phe-arg-CH2Cl is a very efficient inhibitor of kallikrein, showing slower inhibition of Factor XIIa and Factor XIa. thieme-connect.com Similarly, Dansyl-glu-gly-arg-CH2Cl is more reactive towards kallikrein compared to Factor XIIa and Factor XIa. thieme-connect.com Other inhibitors like AEBSF, a water-soluble and irreversible serine protease inhibitor, can inhibit a range of proteases including kallikrein. wikipedia.org Nafamostat is another broad-spectrum synthetic serine protease inhibitor known to inhibit kallikrein among other coagulation factors. nih.gov Benzamidine also functions as a serine protease inhibitor. nih.gov PKSI-527 has been identified as a potent inhibitor of plasma kallikrein. ebi.ac.uk The strategic integration of these selective inhibitors into assay protocols allows for the more accurate and specific quantification of individual serine proteases when multiple are present.
Table 1: Selectivity of Serine Protease Inhibitors on Contact Factors
| Inhibitor | Kallikrein Inhibition | Factor XIa Inhibition | Factor XIIa Inhibition | Notes |
| Soybean trypsin inhibitor | Efficient | Moderate | No effect | Useful for FXIIa assay specificity. thieme-connect.com |
| D-phe-phe-arg-CH2Cl | Very efficient | Slow | Slowly inhibited | Chloromethylketone. thieme-connect.com |
| Dansyl-glu-gly-arg-CH2Cl | More reactive | Less reactive | Less reactive | Chloromethylketone. thieme-connect.com |
| AEBSF | Inhibits | Not specified | Not specified | Broad-spectrum, irreversible. wikipedia.org |
| Nafamostat | Inhibits | Inhibits | Inhibits | Broad-spectrum synthetic inhibitor. nih.gov |
| Benzamidine | Inhibits | Not specified | Not specified | Serine protease inhibitor. nih.gov |
| PKSI-527 | Potent inhibitor | Not specified | Not specified | Specifically for plasma kallikrein. ebi.ac.uk |
Development of Factor XIIa and Factor XIa Assays with this compound
This compound, along with other chromogenic p-nitroanilide substrates, has been instrumental in the development of amidolytic assays for determining the activity of human Factor XIIa and Factor XIa. nih.govthieme-connect.com These assays are designed to quantify the activity of these enzymes, even when they are present in mixtures with varying amounts of other contact activation system enzymes. nih.gov A chromogenic assay specifically for the determination of Factor XII using this compound has been evaluated and shown to exhibit linearity over a range of 10 U/l to more than 200 U/l. d-nb.info Factor XIIa plays a central role in triggering the intrinsic coagulation pathway and initiating inflammatory responses via the kallikrein–kinin system. imrpress.com It is also responsible for the generation of Factor XIa by catalyzing the activation of Factor XI. imrpress.com Furthermore, Factor XIIa activates both Factor XIa and plasma kallikrein, creating a positive feedback loop in the contact activation system. imrpress.com
Addressing Challenges in Assay Specificity through Inhibitor Integration
A key challenge in developing accurate assays for Factor XIIa and Factor XIa using chromogenic substrates like this compound is the considerable activity that other activated contact factors, such as plasma kallikrein, may exhibit towards the same substrates. nih.gov This lack of absolute substrate specificity can preclude the direct quantification of individual enzymes when multiple are present in a sample. nih.gov To overcome this, the integration of specific serine protease inhibitors is essential. nih.gov By carefully selecting inhibitors that selectively target the interfering proteases while leaving the enzyme of interest active, researchers can effectively isolate and quantify the activity of Factor XIIa or Factor XIa. As mentioned earlier, soybean trypsin inhibitor can be used in a Factor XIIa assay to specifically inhibit kallikrein and Factor XIa, thereby ensuring that the measured activity is attributable solely to Factor XIIa. thieme-connect.com The use of inhibitors with differential reactivity towards kallikrein, Factor XIIa, and Factor XIa allows for the selective quantification of these enzymes in complex biological samples. thieme-connect.com
Standardized Protocols for this compound-Based Enzyme Assays
The development of standardized protocols is crucial for the reliable and reproducible measurement of enzyme activity using chromogenic substrates like this compound. While detailed, step-by-step standardized protocols were not fully available in the provided information, some key components and procedures have been described. A chromogenic assay for Factor XII using this compound involved a buffer system containing Tris and sodium chloride, with the addition of aprotinin (B3435010), adjusted to pH 8.0. d-nb.info In this protocol, plasma served as the source of prekallikrein, and kaolin was used as an activator, requiring its subsequent removal from the sample before measurement. d-nb.info Enzyme activity was determined by monitoring the increasing absorbance at 405 nm. d-nb.info
Another study focusing on plasma kallikrein activity measurement using S-2302 (a substrate similar to this compound) described a reaction mixture containing the substrate in Tris buffer at pH 7.5 and 37 °C, with absorbance monitored at 405 nm for a specific duration. nih.gov Recommendations for blood sample collection for such assays include the use of sodium citrate (B86180) as an anticoagulant, employing a double-syringe technique, and using all-plastic containers to minimize unwanted activation. nih.gov These examples highlight the importance of carefully defined buffer conditions, activator usage, and measurement parameters in establishing standardized protocols for this compound-based enzyme assays.
Establishment of Optimal Reaction Conditions and Buffer Systems
Establishing optimal reaction conditions is crucial for accurate and reproducible enzyme assays using this compound. Studies investigating the activation of Factor XII, which in turn activates prekallikrein to kallikrein, have utilized this compound to monitor kallikrein activity. These studies provide insights into suitable buffer systems and conditions.
One reported buffer system for Factor XII determination using this compound consists of Tris (final concentration 0.03 mol/l), sodium chloride (final concentration 0.3 mol/l), and aprotinin (final concentration 2.5 nmol/l), adjusted to pH 8.0 with HCl (1 mol/l). d-nb.info In this assay, the reaction is initiated by adding this compound to a final concentration of 250 µmol/l. d-nb.info
Another method for assaying plasma prekallikrein using this compound involved investigating different variables to achieve a reproducible and reliable procedure. karger.comnih.gov While the specific details of the optimized buffer composition are not fully detailed in the available abstract, it highlights the importance of empirical investigation to determine the best conditions for a given assay.
Further research into Factor XII activation using this compound has explored the influence of divalent metal ions and phosphate (B84403). Incubation of Factor XII and prekallikrein in HEPES buffered saline, pH 7.4, with varying concentrations of sodium phosphate (0-100 mM) and zinc chloride (0-200 µM), along with 0.6 mM this compound, showed reciprocal activation dependent on Zn(II) and P(i). nih.gov Maximum activation in this system occurred at 1-10 mM phosphate and approximately 25 µM Zn(II). nih.gov
Derivation of Enzyme Activity Units and Absorbance Coefficients
The activity of enzymes that cleave this compound is typically determined by measuring the rate of release of the chromogenic leaving group, 4-nitroaniline (B120555) (pNA). This compound is cleaved by plasma kallikrein into a residual peptide and free 4-nitraniline. sigmaaldrich.com The increase in absorbance at 405 nm, corresponding to the release of 4-nitraniline, is monitored over time. sigmaaldrich.comd-nb.infooup.com
The amount of substrate hydrolyzed can be calculated from the absorbance at 405 nm using the molar extinction coefficient (ε) for free pNA. A commonly used absorbance coefficient for 4-nitraniline at 405 nm is 10.4 [mmol⁻¹ × l × cm⁻¹]. sigmaaldrich.comsigmaaldrich.com Another source indicates a molar extinction coefficient of 10,500 M⁻¹·cm⁻¹ for free pNA at 405 nm. oup.com Note that 10.4 mmol⁻¹ × l × cm⁻¹ is equivalent to 10,400 M⁻¹·cm⁻¹.
Enzyme activity is often expressed in Units (U), where one Unit is typically defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions. quora.com The rate of the reaction, measured as the change in absorbance per minute (ΔA/Δt), is directly proportional to the enzyme activity. d-nb.infosigmaaldrich.com
The calculation of enzyme activity in U/ml can be performed using the following formula, which relates the change in absorbance to the amount of product formed based on the absorbance coefficient:
U/ml = (ΔA/Δt × V) / (ε × d × v)
Where:
ΔA/Δt is the change in absorbance per minute. d-nb.infosigmaaldrich.com
V is the total assay volume. sigmaaldrich.com
ε is the molar absorbance coefficient of 4-nitraniline at 405 nm. sigmaaldrich.comsigmaaldrich.com
d is the light path in the cuvette (typically 1 cm). sigmaaldrich.com
v is the sample volume. sigmaaldrich.com
For example, in a plasma kallikrein activity calculation, the formula might appear as:
U/ml citrated plasma = (ΔA/min × Assay Volume) / (ε₄₀₅ nm × Light path × Sample volume) sigmaaldrich.com
With specific values provided:
U/ml citrated sample = (ΔA/min × 2.022 ml) / (10.4 [mmol⁻¹ × l × cm⁻¹] × 1 cm × 0.02 ml) sigmaaldrich.com
This calculation allows for the quantification of enzyme activity based on the photometric measurement of pNA release.
Integration into Automated and High-Throughput Screening Platforms
Chromogenic substrates like this compound are well-suited for integration into automated and high-throughput screening (HTS) platforms due to the nature of the assay. The measurement of absorbance at a specific wavelength (405 nm for pNA) can be easily automated using spectrophotometers or plate readers. oup.comnih.govnih.gov
Assays utilizing this compound can be performed in multi-well plates, such as 96-well plates, which are standard formats for automated liquid handling systems and plate readers used in HTS. nih.govnih.gov The continuous monitoring of absorbance over time allows for kinetic measurements, providing detailed information about enzyme activity and inhibition. nih.gov
The use of automated systems for dispensing reagents, incubating reactions, and reading absorbance significantly increases the throughput of experiments involving this compound. This is particularly valuable in drug discovery and research settings where large libraries of compounds need to be screened for their effects on target enzymes like plasma kallikrein. pharmaron.comepo.org
For instance, studies investigating the amidolytic activity of enzyme complexes have utilized 96-well plates and continuously monitored the reaction spectrophotometrically at 405 nm for a defined period. nih.gov This setup is readily adaptable to automated platforms.
The development of reliable and reproducible assays using this compound, as discussed in section 4.3.1, is a prerequisite for their successful integration into automated and HTS workflows. karger.comnih.gov Once optimal conditions are established, the assay can be miniaturized and transferred to automated systems for efficient screening.
While specific examples of fully automated HTS platforms exclusively utilizing this compound were not extensively detailed in the search results, the principles of using chromogenic substrates and multi-well plate formats are fundamental to HTS. pharmaron.comepo.orgmoleculardevices.com The photometric detection method employed with this compound is highly compatible with the detection capabilities of automated plate readers commonly used in HTS.
Mechanistic Investigations and Biochemical Insights Facilitated by Chromozym Pk
Dissection of Enzyme Activation Pathways in Biological Systems
The ability of Chromozym PK to act as a specific substrate for certain proteases makes it ideal for monitoring the activation of zymogens within complex biological systems.
Contribution to Understanding the Contact Activation System
This compound has been instrumental in studies of the contact activation system, a key component of the intrinsic pathway of coagulation and the kallikrein-kinin system. msu.runih.govjci.org This system involves the sequential activation of Factor XII, prekallikrein (PK), and Factor XI, often initiated on negatively charged surfaces. msu.runih.govjci.org Plasma kallikrein, generated from its precursor prekallikrein, is a primary enzyme that cleaves this compound. sigmaaldrich.comnih.govnih.gov By measuring the rate of this compound hydrolysis, researchers can indirectly assess the activation of prekallikrein to kallikrein, which is a direct consequence of Factor XIIa activity or other activating stimuli. nih.govjci.org For instance, studies investigating the activation of Factor XII by misfolded protein aggregates have utilized this compound to monitor the resulting kallikrein generation, demonstrating that this activation pathway can specifically trigger the kallikrein-kinin system without necessarily initiating coagulation. nih.govjci.org Assays employing this compound allow for the determination of plasma prekallikrein and kallikrein inhibitor levels. nih.govnih.gov
Analysis of Regulatory Mechanisms by Cofactors and Modulators (e.g., High Molecular Weight Kininogen)
The contact activation system is tightly regulated by cofactors like high molecular weight kininogen (HM potashWK). msu.rumdpi.comnih.gov HMWK forms complexes with prekallikrein and Factor XI, facilitating their assembly and activation on activating surfaces. msu.rumdpi.comnih.govnih.gov this compound is used in assays to study the role of HMWK in the activation of prekallikrein. By including purified components of the contact system, including Factor XII, prekallikrein, and HMWK, and using this compound as the substrate, researchers can quantify the effect of HMWK on the rate of kallikrein formation. researchgate.netmdpi.com These studies can reveal how HMWK influences the efficiency of prekallikrein activation and how this process is modulated by other factors or conditions. researchgate.netmdpi.com For example, experiments have shown that HMWK is requisite for efficient prekallikrein activation by certain stimuli, as monitored by this compound cleavage. researchgate.netmdpi.com
Kinetic and Mechanistic Studies of Protease-Inhibitor Interactions
This compound is a valuable tool for characterizing the interaction between proteases, particularly plasma kallikrein, and their inhibitors. Its chromogenic nature allows for continuous monitoring of enzyme activity in the presence of inhibitors, enabling detailed kinetic analysis.
Determination of Inhibition Constants and Modes of Inhibition
This compound is used to determine key kinetic parameters, such as inhibition constants (Ki), for protease inhibitors. nih.govopen-systems-pharmacology.org By measuring the rate of this compound hydrolysis at varying substrate and inhibitor concentrations, researchers can determine how an inhibitor affects the enzyme's catalytic activity. This data can be used to calculate the Ki value, which represents the inhibitor's affinity for the enzyme. nih.govopen-systems-pharmacology.org Furthermore, analysis of the kinetic data can help elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). open-systems-pharmacology.org Studies have utilized this compound to assess the inhibitory effects of various compounds on plasma kallikrein, providing quantitative data on their potency. nih.gov
Profiling of Inhibitor Specificity and Potency using this compound
The relative specificity of this compound for plasma kallikrein makes it useful for profiling the specificity and potency of protease inhibitors. sigmaaldrich.comnih.govnih.gov By testing an inhibitor against plasma kallikrein using this compound and also against other proteases using their preferred chromogenic substrates, researchers can determine the inhibitor's selectivity. nih.govnih.gov this compound has been used in studies comparing the inhibitory profiles of various synthetic and natural compounds against plasma kallikrein and other serine proteases, helping to identify selective inhibitors. nih.govresearchgate.net This is crucial in the development of targeted therapies that aim to inhibit specific proteases involved in disease processes. nih.gov
Exploration of Enzyme Active Site Dynamics and Substrate Binding Topography
While less direct than structural methods, kinetic studies using substrates like this compound can provide insights into the enzyme's active site and how substrates bind. Variations in kinetic parameters (like Km and Vmax) under different conditions (pH, temperature, presence of modulators) can reflect changes in the active site conformation or the substrate binding site. Although specific detailed research findings solely focused on this compound's direct contribution to mapping active site topography were not extensively detailed in the search results, its use in kinetic studies (as described in 5.2) indirectly contributes to understanding the enzyme-substrate interaction at the active site. The structure of this compound, Bz-Pro-Phe-Arg-pNA, mimics the cleavage site recognized by plasma kallikrein, providing a chemical probe for the enzyme's substrate specificity pocket. sigmaaldrich.comnih.gov
Influence of pH on Catalytic Activity and Ionizable Groups (Conceptual Application)
The catalytic activity of enzymes, including plasma kallikrein, is profoundly influenced by pH. This dependence arises from the ionization states of amino acid residues within the enzyme's active site and, in the case of substrates like this compound, the ionization states of groups on the substrate itself. The amino acid side chains in the enzyme's active site, such as those of histidine, aspartic acid, and serine in serine proteases, act as acids or bases during catalysis. Their ability to donate or accept protons is dictated by the ambient pH relative to their individual pKa values.
This compound, with the sequence Benzoyl-Pro-Phe-Arg-4-nitranilide-acetate, contains several potentially ionizable groups. The arginine residue (P1 position) contains a guanidino group with a high pKa, typically protonated and positively charged at physiological and assay pH values. The terminal 4-nitranilide group replaces the C-terminal carboxyl group, and the N-terminus is blocked by a benzoyl group, limiting ionization possibilities at the termini compared to a free peptide. The scissile bond is the amide linkage between the arginine residue and the 4-nitranilide.
Optimal enzyme activity occurs within a specific pH range where the key catalytic residues of the enzyme and necessary groups on the substrate are in the correct ionization state for efficient binding and catalysis. Assays utilizing this compound for plasma kallikrein activity are typically performed at a slightly alkaline pH, such as pH 7.9 using a Tris/imidazole buffer, or pH 7.4. This suggests that the ionizable groups critical for plasma kallikrein's catalytic function and its interaction with this compound are optimally protonated or deprotonated within this range. While specific pKa values for the relevant residues in plasma kallikrein's active site interacting with this compound are not detailed here, the observed pH dependence of activity conceptually reflects the combined ionization equilibria of these critical groups in both the enzyme and the substrate, highlighting the importance of electrostatic interactions and proton transfer in the catalytic mechanism.
Structure-Activity Relationships of this compound with Enzyme Subsites
The structure of this compound, Benzoyl-Pro-Phe-Arg-4-nitranilide, is specifically designed to interact with the substrate-binding subsites of its target enzyme, plasma kallikrein. Enzymes, particularly proteases, possess defined subsites (denoted S1, S2, S3, etc., on the N-terminal side of the scissile bond, and S1', S2', S3', etc., on the C-terminal side) that accommodate corresponding amino acid residues (P1, P2, P3, P1', P2', P3', etc.) of the substrate.
In this compound, the scissile bond is located between the arginine residue and the 4-nitranilide moiety. Therefore, the arginine residue occupies the P1 position, the phenylalanine is at P2, the proline is at P3, and the 4-nitranilide is at P1'. The benzoyl group serves as an N-terminal cap.
Broader Academic Impact and Future Research Directions
Contribution to the Fundamental Understanding of Blood Coagulation and Kinin-Kallikrein System Proteases
Chromozym PK has been instrumental in elucidating the roles and activities of key proteases within the blood coagulation and kinin-kallikrein systems. It is recognized as being relatively specific for plasma kallikrein thieme-connect.comkarger.com. By serving as a substrate for plasma kallikrein, this compound allows researchers to quantify the activity of this enzyme, which is a critical component of the contact system. The contact system is linked to both coagulation and the release of kinins in plasma unesp.brfrontiersin.org. Studies utilizing this compound have helped to characterize the activation of prekallikrein to kallikrein, a process that can be initiated by various activators such as sulfated polysaccharides and kaolin (B608303) unesp.br. Furthermore, this compound has been used in assays to determine Factor XII levels, highlighting its utility in studying the initial stages of the intrinsic coagulation pathway d-nb.infonih.gov. Research has shown that misfolded proteins can activate Factor XII, leading to kallikrein formation, and this process can be monitored using this compound jci.orgnih.gov.
Application in Investigating Protease Activity in Biological Processes (e.g., Bradykinin-forming Cascade)
The application of this compound extends to the investigation of protease activity in various biological processes, notably the bradykinin-forming cascade. Plasma kallikrein, for which this compound is a substrate, plays a direct role in liberating bradykinin (B550075) from high-molecular-weight kininogen (HK) frontiersin.orgresearchgate.net. Studies investigating the activation of the plasma bradykinin-forming cascade, such as those involving aggregated amyloid-beta (Aβ) peptides implicated in Alzheimer's disease, have utilized this compound to monitor the conversion of prekallikrein to kallikrein researchgate.netnih.govresearchgate.net. The rate of this conversion, measured by the cleavage of this compound, provides insight into the activation of this pathway researchgate.netnih.gov. This compound has also been used to detect plasma kallikrein activity in biological samples like wound exudates and blood serum, demonstrating its utility in studying proteolytic processing in contexts such as wound repair nih.gov.
Role in the Design and Validation of Novel Synthetic Substrates for Protease Research
This compound, as a well-established chromogenic substrate, serves as a reference and a building block in the design and validation of novel synthetic substrates for protease research. The development of synthetic peptide chromogenic substrates has often involved using natural substrates as models or employing structure-activity correlations from screening various peptides researchgate.net. The success and specificity of substrates like this compound for particular proteases, such as plasma kallikrein, provide valuable information for the rational design of new substrates with tailored specificity and sensitivity for other proteases thieme-connect.comkarger.com. The principle behind this compound's function – the release of a detectable chromophore upon cleavage – is a fundamental concept applied in the design of many other chromogenic and fluorogenic substrates used in biochemistry and protease assays thieme-connect.comasm.org.
Emerging Research Avenues and Methodological Advancements for this compound
Emerging research avenues and methodological advancements continue to leverage the properties of this compound. Its use in chromogenic assays for quantifying protease activity, particularly plasma kallikrein and indirectly Factor XII, remains relevant in both basic research and potential diagnostic applications d-nb.infonih.gov. The ability to measure the rate of this compound cleavage spectrophotometrically at 405 nm provides a straightforward and quantifiable method for assessing enzyme kinetics and the impact of activators or inhibitors sigmaaldrich.comnih.gov. While the fundamental principle of using this compound as a chromogenic substrate is well-established, ongoing research explores its application in more complex biological systems and in conjunction with other techniques to gain deeper insights into proteolytic processes. For instance, its use in studies investigating the activation of the kallikrein-kinin system by specific molecules like aggregated proteins highlights its continued relevance in understanding disease mechanisms jci.orgnih.govnih.gov. Methodological advancements may involve optimizing assay conditions, integrating this compound-based assays with high-throughput screening platforms, or combining chromogenic measurements with other analytical techniques to provide a more comprehensive picture of protease activity in biological samples.
Q & A
Q. How is Chromozym PK utilized to measure plasma kallikrein activity in vitro?
this compound serves as a chromogenic substrate for kallikrein, releasing p-nitroaniline (pNA) upon enzymatic cleavage. A standard protocol involves incubating 0.3 mM this compound with 7.7 nM prekallikrein (PK) and 0.97 nM Factor XII (FXII) in HBS buffer (pH 7.4) containing 5.8 µM ZnCl₂ and 2% BSA . Absorbance at 405 nm is monitored using a microplate reader (e.g., SpectraMax 340) to quantify pNA release, with activity calculated using the molar extinction coefficient of pNA (ε = 9,900 M⁻¹cm⁻¹). Controls lacking FXII or PK are essential to confirm specificity .
Q. What are the critical parameters for optimizing this compound-based assays?
- Substrate Concentration : 0.3 mM this compound is standard, but kinetic studies may require titration (e.g., 0.1–0.5 mM) to determine Kₘ and Vₘₐₓ .
- Buffer Composition : HBS (HEPES-buffered saline) with Zn²⁺ (5.8 µM) stabilizes FXII and kallikrein interactions .
- Temperature and pH : Reactions are typically conducted at 37°C and pH 7.4 to mimic physiological conditions .
- Interference Checks : Test for non-specific hydrolysis by omitting key enzymes (e.g., FXII-deficient plasma) .
Q. How should this compound be stored to ensure stability?
this compound is light-sensitive and hygroscopic. Store lyophilized powder at -20°C in a desiccator. For working solutions, prepare fresh in methanol (25 mg/mL) or Tris-HCl buffer (pH 7.8), avoiding repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can contradictory data on FXII-dependent kallikrein activation be resolved in studies using this compound?
Discrepancies may arise from protein aggregation states. For example, amorphous aggregates of transthyretin (TTR) or glycated albumin (BSA-AGE) induce FXII-dependent kallikrein activation, while amyloid fibrils (e.g., Aβ 1–42) do not . To address contradictions:
- Characterize Aggregates : Use TEM or Thioflavin T assays to confirm amyloid vs. amorphous structures.
- Include Negative Controls : Test native proteins (e.g., unmodified BSA) and amyloid-specific inhibitors (e.g., Congo red) .
- Cross-Validate with Alternative Substrates : Compare results with fluorogenic substrates (e.g., AMC-labeled peptides) .
Q. What methodological strategies integrate this compound data with omics approaches to study contact system dysregulation?
- Proteomic Profiling : Combine kallikrein activity assays (this compound) with mass spectrometry to identify co-regulated proteins (e.g., C1-inhibitor complexes) in disease models like systemic amyloidosis .
- Transcriptomic Correlation : Link enzyme activity to mRNA levels of F12 or KLKB1 in patient plasma using qPCR .
- Pathway Modeling : Use tools like STRING or Reactome to map kallikrein-FXII interactions within coagulation/fibrinolysis networks .
Q. How does this compound’s substrate specificity compare to other chromogenic substrates (e.g., Chromozym PL) in protease research?
this compound (Tosyl-Gly-Pro-Lys-pNA) is specific for kallikrein, while Chromozym PL (Tosyl-Gly-Pro-Arg-pNA) targets plasmin. Key distinctions:
- Enzyme Affinity : Kallikrein cleaves this compound with a Kₘ of ~0.2 mM, whereas plasmin’s Kₘ for Chromozym PL is ~0.15 mM .
- Inhibitor Sensitivity : Kallikrein activity is blocked by aprotinin (IC₅₀ = 1 nM), while plasmin is inhibited by ε-aminocaproic acid .
- Biological Context : this compound is used in thrombosis models, while Chromozym PL applies to fibrinolysis studies .
Q. What structural features of this compound influence its interaction with kallikrein?
The Tosyl-Gly-Pro-Lys-pNA sequence mimics natural kallikrein substrates. Critical features include:
- N-terminal Tosyl Group : Enhances binding to kallikrein’s hydrophobic S1 pocket.
- Lysine Residue : Fits into the S1 specificity pocket, with cleavage occurring after lysine.
- pNA Leaving Group : Provides a quantifiable signal upon release . Mutagenesis studies of kallikrein’s active site (e.g., Ser⁵⁷⁵Ala) confirm these interactions .
Methodological Best Practices
Q. How should researchers address low signal-to-noise ratios in this compound assays?
- Increase Substrate Concentration : Test up to 0.5 mM this compound, ensuring solubility.
- Optimize Enzyme Source : Use purified kallikrein (≥95% purity) over plasma to reduce background .
- Pre-activate Zymogens : Pre-incubate FXII with activators (e.g., dextran sulfate) to enhance kallikrein generation .
Q. What statistical approaches are recommended for analyzing this compound-derived kinetic data?
- Non-linear Regression : Fit absorbance-time curves to the Michaelis-Menten equation using GraphPad Prism or similar tools.
- Outlier Detection : Apply Grubbs’ test to exclude aberrant replicates.
- Multi-group Comparisons : Use ANOVA with post-hoc Tukey tests for studies comparing mutant vs. wild-type enzymes .
Translational and Interdisciplinary Applications
Q. How can this compound assays inform therapeutic development for contact system disorders?
- Drug Screening : Test FXII inhibitors (e.g., rHA-Infestin-4) by measuring reduced this compound hydrolysis .
- Biomarker Discovery : Correlate kallikrein activity with clinical outcomes (e.g., thrombosis risk) in longitudinal cohorts .
- Gene Therapy Models : Use CRISPR-edited FXII-deficient mice to validate target engagement in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
